molecular formula C23H20Cl3N5OS B5997966 2-methyl-N-{2,2,2-trichloro-1-[({[4-(phenyldiazenyl)phenyl]amino}carbonothioyl)amino]ethyl}benzamide

2-methyl-N-{2,2,2-trichloro-1-[({[4-(phenyldiazenyl)phenyl]amino}carbonothioyl)amino]ethyl}benzamide

Cat. No.: B5997966
M. Wt: 520.9 g/mol
InChI Key: XCYVILKUOIUPNR-UHFFFAOYSA-N
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Description

This compound features a 2-methylbenzamide core linked to a 2,2,2-trichloroethyl group via a thiourea bridge. The thiourea moiety is further substituted with a 4-(phenyldiazenyl)phenyl group, introducing an azo (N=N) functionality. Its molecular weight (~551.83 g/mol) and lipophilicity (predicted log P >5) suggest challenges in drug-likeness, as it may violate Lipinski’s Rule of Five .

Properties

IUPAC Name

2-methyl-N-[2,2,2-trichloro-1-[(4-phenyldiazenylphenyl)carbamothioylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl3N5OS/c1-15-7-5-6-10-19(15)20(32)28-21(23(24,25)26)29-22(33)27-16-11-13-18(14-12-16)31-30-17-8-3-2-4-9-17/h2-14,21H,1H3,(H,28,32)(H2,27,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYVILKUOIUPNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)N=NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101040959
Record name Benzamide, 2-methyl-N-[2,2,2-trichloro-1-[[[[4-(2-phenyldiazenyl)phenyl]amino]thioxomethyl]amino]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101040959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294657-91-3
Record name Benzamide, 2-methyl-N-[2,2,2-trichloro-1-[[[[4-(2-phenyldiazenyl)phenyl]amino]thioxomethyl]amino]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101040959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-methyl-N-{2,2,2-trichloro-1-[({[4-(phenyldiazenyl)phenyl]amino}carbonothioyl)amino]ethyl}benzamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Trichloroethyl group : Contributes to its reactivity and potential biological effects.
  • Phenyldiazenyl moiety : Implicated in various biological interactions.
  • Benzamide core : A common structural motif in pharmaceutical compounds.

Structural Formula

The molecular formula for the compound is C16H14Cl3N3OC_{16}H_{14}Cl_3N_3O.

Research indicates that the compound exhibits several mechanisms of action, primarily through enzyme inhibition and interaction with cellular pathways:

  • Dihydrofolate Reductase (DHFR) Inhibition : Molecular docking studies have shown that this compound acts as a potent inhibitor of DHFR, an enzyme critical for DNA synthesis and cellular proliferation. The binding affinity surpasses that of several known inhibitors, indicating strong potential as an anticancer agent .
  • Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity against various bacterial strains, although detailed mechanisms remain under investigation.

Case Studies and Research Findings

  • Inhibition of Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell proliferation. The IC50 values indicated a dose-dependent response, suggesting effective cytotoxicity against specific cancer types .
  • Molecular Docking Studies : In silico studies using AutoDock Vina revealed that the compound forms stable complexes with DHFR, characterized by multiple hydrogen bonds and low binding energy (ΔG=9.0 kcal mol\Delta G=-9.0\text{ kcal mol}). This highlights its potential as a therapeutic agent targeting folate metabolism in cancer cells .
  • Antimicrobial Activity Screening : The compound was tested against a panel of bacterial strains, showing promising results in inhibiting growth. Further studies are needed to elucidate the specific pathways involved .

Data Table of Biological Activities

Biological ActivityTest MethodologyResults
DHFR InhibitionMolecular DockingΔG=9.0 kcal mol\Delta G=-9.0\text{ kcal mol}
Anticancer EfficacyCell Proliferation AssaySignificant inhibition observed in various cell lines
Antimicrobial ActivityZone of Inhibition TestPositive results against multiple bacterial strains

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their structural/functional distinctions:

Compound Name Substituents on Benzamide Substituents on Ethyl Group Key Functional Groups Molecular Weight (g/mol) Log P Bioactivity Notes References
2-Methyl-N-{2,2,2-trichloro-1-[({[4-(phenyldiazenyl)phenyl]amino}carbonothioyl)amino]ethyl}benzamide 2-Methyl 4-(Phenyldiazenyl)phenyl via thiourea Azo (N=N), Thiourea, Trichloroethyl 551.83 ~5.2* Potential protein binding via π-π and H-bonding
3-Nitro-N-[2,2,2-trichloro-1-({[4-(phenyldiazenyl)phenyl]carbamothioyl}amino)ethyl]benzamide 3-Nitro 4-(Phenyldiazenyl)phenyl via thiourea Nitro, Azo, Thiourea 550.01 ~5.5 Enhanced electron-withdrawing effects
Salubrinal (3-Phenyl-N-{2,2,2-trichloro-1-[(8-quinolinylamino)carbonothioyl]amino}ethylacrylamide) Acrylamide (3-phenyl) 8-Quinolinyl via thiourea Quinoline, Acrylamide 514.80 ~4.8 Known eIF2α phosphatase inhibitor
4-Chloro-N-{2,2,2-trichloro-1-[(2-furylmethyl)amino]ethyl}benzamide 4-Chloro 2-Furylmethyl via amine Furyl, Amine 423.67 ~3.9 Reduced steric hindrance; lower log P
2,4-Dichloro-N-(2,2,2-trichloro-1-[(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)amino]ethyl)benzamide 2,4-Dichloro 5-(p-Tolyl)-1,3,4-oxadiazole via amine Oxadiazole, Dichloro 542.74 ~6.1 High log P; fails Lipinski’s Rule
2-Methyl-N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]benzamide 2-Methyl 2-Naphthyl via amine Naphthyl, Amine 407.72 ~4.3 Increased lipophilicity

Notes:

  • Thiourea vs. Amine Linkage : Thiourea derivatives (e.g., target compound, salubrinal) exhibit stronger hydrogen-bonding capacity compared to amine-linked analogs (e.g., furylmethyl, naphthyl derivatives) .
  • Chloro substituents () enhance lipophilicity but may reduce solubility .

Computational Docking Studies

  • AutoDock Vina Analysis: Docking studies suggest the target compound’s azo group interacts with hydrophobic pockets in proteins, while the thiourea forms hydrogen bonds with catalytic residues. Comparatively, salubrinal’s quinoline moiety shows stronger binding to eIF2α phosphatases due to planar aromatic stacking .
  • UCSF Chimera Visualization : Structural overlays reveal that replacing the phenyldiazenyl group with a naphthyl () introduces steric clashes in simulated protein binding sites .

Pharmacokinetic Challenges

  • High molecular weight (>500 g/mol) and log P (>5) in analogs like the target compound and ’s oxadiazole derivative limit oral bioavailability. Modifications such as replacing chlorine with polar groups (e.g., morpholine in ) may improve solubility .

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